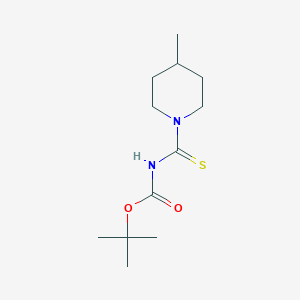

Tropine-3-thiol HCl

説明

Tropine-3-thiol Hydrochloride is a derivative of Tropine, an oxidative product of Tropane . It is used to synthesize alkaloid derivatives .

Chemical Reactions Analysis

Thiols, which Tropine-3-thiol HCl is a type of, are known to react with aldehydes and ketones to form thioacetals . A study also discusses the catalytic potential of Tropine-based functionalized acidic ionic liquids in esterification .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.74 . It is a solid substance with an off-white color . Its melting point is between 239-241°C . It is slightly soluble in methanol and water .科学的研究の応用

Engineering Microbial Platforms for Tropane Alkaloid Production

Tropane alkaloids are a class of chemical compounds with various medicinal uses, and tropine is a key intermediate in their biosynthesis. Research by Srinivasan and Smolke (2019) demonstrated the de novo production of tropine in yeast, Saccharomyces cerevisiae, from simple carbon and nitrogen sources. This innovative approach involved the integration of genes from diverse plant and bacterial sources into yeast, facilitating the synthesis of non-canonical tropane alkaloids, like cinnamoyltropine, and highlighting the potential of microbial biosynthesis platforms for producing these compounds and their derivatives with enhanced bioactivities. This work represents a foundational step toward the industrial fermentation of medicinal tropane alkaloids, offering new possibilities for the synthesis of bioactive compounds, including those derived from tropine-3-thiol HCl (Srinivasan & Smolke, 2019).

Tropane Alkaloids in Medicinal Use

Tropane alkaloids have significant medicinal value, with applications ranging from anticholinergic drugs to treatments for neurological disorders. Research by Grynkiewicz and Gadzikowska (2008) explored the pharmacology and chemistry of tropane derivatives, emphasizing their importance in pharmaceuticals. The study highlighted how natural and synthetic tropane compounds, including those related to this compound, serve as the basis for numerous pharmaceutical substances used as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators. This research underscores the ongoing interest in tropane alkaloids for their diverse therapeutic potentials and the role of chemical synthesis in creating novel compounds with improved efficacy and safety profiles (Grynkiewicz & Gadzikowska, 2008).

Innovations in Tropane Alkaloid Detection and Applications

Developments in biosensor technology have expanded the potential applications of tropane alkaloids in diagnostic and therapeutic contexts. Zeng et al. (2017) described a novel biosensor for intracellular detection of biothiols, based on hyperpolarized xenon magnetic resonance, which could be adapted for tropane-3-thiol HCl derivatives. This biosensor, incorporating a cryptophane-A cage for xenon NMR reporting and a fluorescence reporter, demonstrated low detection limits and effective live cell biothiol detection, highlighting its potential for non-invasive diagnostic applications and the exploration of tropane alkaloid interactions within biological systems (Zeng et al., 2017).

作用機序

Target of Action

Tropine-3-thiol Hydrochloride is a derivative of Tropine , an oxidative product of Tropane . Tropane alkaloids are known to possess anticholinergic properties, meaning they can block the neurotransmitter acetylcholine action in the central and peripheral nervous system by binding at either muscarinic and/or nicotinic receptors . Therefore, it is likely that Tropine-3-thiol Hydrochloride may also interact with these receptors.

Mode of Action

Given its structural similarity to other tropane alkaloids, it is plausible that it may also exhibit anticholinergic properties by blocking the action of acetylcholine at muscarinic and/or nicotinic receptors . This interaction can result in various physiological changes, depending on the specific receptor subtype and location within the body.

Biochemical Pathways

Tropane alkaloids, including Tropine, are derived from the amino acid ornithine and acetate units . The biosynthesis of these compounds involves a series of enzymatic reactions, including the formation of N-methylpyrrolinium cation from ornithine . .

Result of Action

Given its potential anticholinergic properties, it may cause a decrease in the activity of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, heart rate, dilation of blood vessels, and secretion of certain hormones and enzymes .

Action Environment

The action, efficacy, and stability of Tropine-3-thiol Hydrochloride could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For instance, Tropine-3-thiol Hydrochloride is hygroscopic and should be stored under an inert atmosphere at 2-8°C .

特性

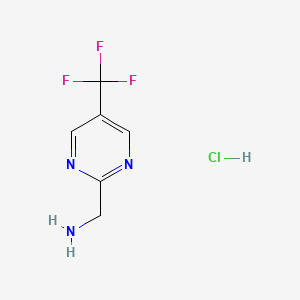

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTZTIZFEAOBRO-PAFGHYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)

![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)